Product packaging for CWP232291(Cat. No.:)

CWP232291

Cat. No.: B1194444
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview CWP232291 is a first-in-class, small-molecule prodrug that acts as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway . Upon administration, it is rapidly converted into its active metabolite, CWP232204, which exerts its antitumor effects through a multi-faceted mechanism of action . This compound induces apoptosis in cancer cells by activating the endoplasmic reticulum (ER) stress pathway, leading to the upregulation of the proapoptotic protein CHOP and the cleavage of caspase-3 . Concurrently, it promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes and downregulating key survival proteins such as survivin . This dual action makes this compound a compelling candidate for investigating novel cancer therapeutics. Research Applications and Efficacy this compound has demonstrated significant anti-tumor activity across a range of preclinical models and in an early-phase clinical trial: Hematologic Malignancies: A Phase 1 clinical trial in patients with relapsed or refractory acute myeloid leukemia (AML) demonstrated that this compound could be safely administered, with a maximum tolerated dose (MTD) established at 257 mg/m². Preliminary efficacy was observed, including one complete response and one partial response among evaluable patients . Castration-Resistant Prostate Cancer (CRPC): Preclinical studies show that this compound effectively blocks the growth of CRPC by inducing ER stress and caspase-3-dependent apoptosis. It also suppresses the expression of β-catenin, the androgen receptor (AR), and its splice variants, suggesting potential to overcome resistance to standard therapies . Ovarian Cancer: Research has revealed that this compound significantly attenuates ovarian cancer growth in vitro, in vivo, and in patient-derived organoid models. Notably, it also suppresses the growth of cisplatin-resistant cell lines, highlighting its potential as a therapeutic strategy for treatment-resistant disease . Pharmacokinetics The active metabolite, CWP232204, exhibits linear pharmacokinetics with a terminal half-life of approximately 12 hours . Note on Handling this compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CWP-232291;  CWP232291;  CWP 232291.

Origin of Product

United States

Preclinical Characterization of Cwp232291

Developmental Insights and Compound Design Rationale

CWP232291 was developed as a first-in-class inhibitor of the Wnt/β-catenin signaling pathway, a cellular cascade frequently dysregulated in various forms of cancer. The aberrant activation of this pathway is a key driver in the development and progression of numerous cancers, including both solid tumors and hematological malignancies. frontiersin.orgnih.govuii.ac.id This makes the Wnt/β-catenin pathway a compelling target for anticancer therapies. uii.ac.id

The compound, also known as CWP291, is a peptidomimetic small molecule designed to induce apoptosis (programmed cell death) in cancer cells. nih.gov Its development stemmed from the need for novel therapeutic strategies that could overcome resistance to existing treatments. nih.govresearchgate.net Preclinical studies have shown that this compound can suppress the growth of various cancer cell lines, including those resistant to conventional chemotherapies. frontiersin.orgresearchgate.net

The design of this compound was guided by its intended mechanism of action, which involves targeting key components of the Wnt pathway. Specifically, it was engineered to promote the degradation of β-catenin, a central protein in the signaling cascade. medkoo.comresearchgate.net The accumulation of β-catenin is a hallmark of many cancers and leads to the activation of genes that promote cell proliferation and survival. medkoo.com By inducing the degradation of β-catenin, this compound effectively shuts down this pro-cancerous signaling. medkoo.comvulcanchem.com

Furthermore, the design of this compound allows for its administration as a prodrug, which is then converted into its active form within the body. frontiersin.orgmedkoo.comvulcanchem.com This approach can offer advantages in terms of the drug's pharmacokinetic properties.

The table below summarizes the key developmental milestones for this compound.

YearPhaseKey Findings
2011PreclinicalIdentification of β-catenin inhibition and apoptosis induction in leukemia models.
2015Phase I (AML)First-in-human trial demonstrating safety and biomarker modulation.
2017Phase I/IIExpansion to solid tumors (colorectal, gastric) with preclinical efficacy.
2020Phase I (AML)Confirmed single-agent activity in relapsed/refractory AML.
2023Ongoing TrialsEvaluation in ovarian cancer and combination therapies.

Metabolic Activation of this compound to CWP232204 in Biological Systems

This compound functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into its active metabolite, CWP232204. frontiersin.orgmedkoo.comvulcanchem.com This bioconversion is a critical step for the compound's therapeutic activity.

Pharmacokinetic studies have demonstrated the rapid conversion of this compound to CWP232204 in serum. ashpublications.orgnih.gov Once formed, CWP232204 is the primary molecule responsible for the observed biological effects. medkoo.comvulcanchem.com

The active metabolite, CWP232204, exerts its effects through a multi-faceted mechanism. A primary mode of action is the induction of endoplasmic reticulum (ER) stress. frontiersin.orgvulcanchem.comashpublications.org This stress response within the cell leads to the activation of caspases, which are enzymes that play a key role in initiating apoptosis. frontiersin.orgvulcanchem.com The activation of caspases also contributes to the degradation of β-catenin, thereby inhibiting the Wnt signaling pathway. ashpublications.orgashpublications.org

In addition to inducing ER stress, CWP232204 has been shown to bind to Src-Associated substrate in Mitosis of 68 kDa (Sam68). frontiersin.orgvulcanchem.com This interaction also contributes to the promotion of apoptosis in cancer cells. frontiersin.orgvulcanchem.com Furthermore, CWP232204 can suppress the expression of anti-apoptotic genes like survivin, further enhancing its pro-apoptotic effects. frontiersin.orgvulcanchem.com

The conversion of this compound to CWP232204 and its subsequent mechanisms of action are summarized in the table below.

CompoundRoleMechanism of Action
This compound ProdrugAdministered form, converted to active metabolite. frontiersin.orgmedkoo.comvulcanchem.com
CWP232204 Active MetaboliteInduces ER stress, leading to caspase activation and β-catenin degradation. frontiersin.orgvulcanchem.comashpublications.org Binds to Sam68 to promote apoptosis. frontiersin.orgvulcanchem.com Suppresses anti-apoptotic genes. frontiersin.orgvulcanchem.com

Molecular and Cellular Mechanisms of Action of Cwp232291

Modulation of Wnt/β-catenin Signaling Cascade

CWP232291 exerts its influence on the Wnt/β-catenin signaling pathway, which, when aberrantly activated, plays a fundamental role in the development and progression of various cancers, including hematological malignancies and solid tumors like prostate and ovarian cancer. nih.govnih.govashpublications.org The compound's mechanism is centered on disrupting the stability and function of β-catenin, the central effector of the canonical Wnt pathway.

Induction of β-catenin Degradation

A primary mechanism of this compound is the induction of β-catenin degradation. ashpublications.org This is achieved, in part, through the activation of the endoplasmic reticulum (ER) stress pathway. ashpublications.orgresearchgate.net The induction of ER stress leads to the activation of caspase-3-dependent apoptosis, and this process has been linked to the subsequent degradation of β-catenin. nih.govashpublications.org In multiple myeloma cells, this compound has been shown to trigger the degradation of β-catenin, which correlates with its anti-tumor efficacy. ashpublications.org

Furthermore, the active metabolite of this compound, CWP232204, has been suggested to destabilize β-catenin by promoting its phosphorylation by glycogen (B147801) synthase kinase-3β (GSK-3β), which marks it for ubiquitination and subsequent degradation by the proteasome. Studies in prostate cancer cells have demonstrated a marked, concentration-dependent suppression of β-catenin protein expression following treatment with this compound. nih.gov Fluorescence microscopy has also confirmed a decrease in β-catenin levels in the nucleus of treated prostate cancer cells. researchgate.net

Inhibition of β-catenin-Mediated Transcriptional Activity

This compound effectively inhibits the transcriptional activity mediated by β-catenin. In the canonical Wnt pathway, β-catenin translocates to the nucleus and partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes. nih.gov this compound has been shown to significantly disrupt this process.

The inhibitory effect on transcriptional activity has been quantified using TCF/LEF luciferase reporter assays. In various prostate cancer cell lines, this compound significantly decreased luciferase activity, even in the presence of Wnt3a, a potent activator of the pathway. nih.gov These findings directly demonstrate the compound's ability to block β-catenin's function as a transcriptional co-activator. nih.gov Similarly, in HEK293 cells, this compound dose-dependently reduced the promoter activity of a TCF/LEF reporter induced by Wnt-3a conditioned media. ashpublications.orgmedkoo.com

Cell LineTreatment ConditionOutcomeReference
PC3 This compound (200 nM)Significant decrease in TCF/LEF luciferase activity nih.govresearchgate.net
DU145 This compound (400 nM)Significant decrease in TCF/LEF luciferase activity nih.govresearchgate.net
LNCaP This compound (60 nM)Significant decrease in TCF/LEF luciferase activity nih.govresearchgate.net
22Rv1 This compound (70 nM)Significant decrease in TCF/LEF luciferase activity nih.govresearchgate.net
HEK293 This compoundDose-dependent reduction in TOPflash promoter activity (IC50 of 273 nM) ashpublications.orgresearchgate.net

Downregulation of Canonical Wnt Target Genes

The inhibition of β-catenin's transcriptional activity by this compound leads to the downregulation of several key Wnt target genes that are crucial for cancer cell growth and survival. These include the proto-oncogene c-MYC, the cell cycle regulator Cyclin D1, and the apoptosis inhibitor Survivin. nih.govashpublications.orgasco.org

This compound treatment has been shown to reduce the expression of c-MYC, a potent oncogene that drives cell proliferation. In a genetically engineered mouse model of intestinal cancer, immunohistochemistry revealed that treatment with this compound reduced the levels of c-MYC in tumors. asco.org Furthermore, studies in prostate cancer cell lines have quantified this effect, showing a decrease in c-MYC mRNA levels after treatment. researchgate.net

The expression of Cyclin D1, a protein essential for the G1/S phase transition in the cell cycle, is also diminished by this compound. thno.org Similar to c-MYC, immunohistochemical analysis in a mouse model of intestinal cancer demonstrated reduced Cyclin D1 levels in tumors following this compound administration. asco.org Quantitative real-time PCR in prostate cancer cells confirmed that this compound treatment leads to a reduction in Cyclin D1 mRNA levels. researchgate.net

Survivin, a member of the inhibitor of apoptosis (IAP) family, is a well-established Wnt target gene that is overexpressed in many cancers and is associated with poor prognosis and drug resistance. nih.gov this compound has been consistently shown to downregulate the expression of survivin in various cancer models. nih.govashpublications.org In prostate cancer cells, this compound markedly suppressed the expression of survivin in a concentration-dependent manner, as shown by western blotting. nih.govresearchgate.net This effect was also observed in multiple myeloma cells, where the compound's ability to downregulate survivin is a key part of its pro-apoptotic mechanism. ashpublications.org

Target GeneCancer ModelMethod of DetectionResultReference
c-MYC Intestinal Cancer (Mouse Model)ImmunohistochemistryReduced protein levels in tumors asco.org
Prostate Cancer (LNCaP, 22Rv1 cells)Real-Time PCRDecreased mRNA levels researchgate.net
Cyclin D1 Intestinal Cancer (Mouse Model)ImmunohistochemistryReduced protein levels in tumors asco.org
Prostate Cancer (LNCaP, 22Rv1 cells)Real-Time PCRDecreased mRNA levels researchgate.net
Survivin Prostate Cancer (PC3, DU145, LNCaP, 22Rv1 cells)Western BlotConcentration-dependent decrease in protein levels nih.govresearchgate.net
Multiple Myeloma (various cell lines)Not specifiedDownregulated expression ashpublications.org
Attenuation of Matrix Metalloproteinase-7 (MMP-7) Expression

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is an enzyme that plays a significant role in cancer progression by degrading components of the extracellular matrix, which facilitates tumor invasion and metastasis. biovendor.come-crt.org Research has shown that this compound can reduce the expression of MMP-7. In studies involving prostate cancer cell lines, treatment with this compound led to a decrease in the mRNA levels of MMP-7. nih.govresearchgate.net This effect is linked to the drug's inhibition of the Wnt/β-catenin signaling pathway, as MMP-7 is a known target gene of this pathway. nih.govresearchgate.net By suppressing the expression of MMP-7, this compound may help to inhibit the invasive potential of cancer cells. The overexpression of MMP-7 has been associated with metastasis and poorer survival rates in several types of cancer. biovendor.come-crt.org

Regulation of Annexin-2 Expression

Annexin-2 is a calcium-dependent phospholipid-binding protein involved in various cellular processes, including cell proliferation, and has been implicated in cancer progression. dovepress.comdovepress.com this compound has been shown to regulate the expression of annexin-2. Specifically, in prostate cancer cell lines LNCaP and 22Rv1, treatment with this compound resulted in lower mRNA levels of annexin-2. nih.govresearchgate.net This suggests that this compound's mechanism of action includes the modulation of annexin-2 expression, which may contribute to its anti-cancer effects.

Activation of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

This compound has been found to induce endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR) in cancer cells. nih.govresearchgate.netnih.gov The ER is a critical organelle for protein folding, and an accumulation of unfolded or misfolded proteins triggers the UPR, a signaling cascade that aims to restore ER homeostasis but can lead to cell death if the stress is prolonged or severe. nih.govmdpi.com The induction of ER stress is a key part of how this compound exerts its anti-tumor effects. nih.govresearchgate.netnih.gov

Engagement of PERK, IRE1, and ATF6 Pathways

The UPR is mediated by three main sensor proteins located in the ER membrane: PERK (protein kinase RNA-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). mdpi.comnih.gov this compound has been shown to engage these pathways. nih.gov Studies have demonstrated that treatment with this compound leads to the activation of PERK, as evidenced by increased phosphorylation of eIF2α, and an increase in IRE1α protein levels. nih.govresearchgate.net The activation of these UPR sensors is a critical step in initiating the downstream signaling that can ultimately lead to apoptosis. mdpi.com

Upregulation of Proapoptotic CHOP Expression

A key downstream effector of the PERK pathway in the UPR is the proapoptotic transcription factor CHOP (C/EBP homologous protein). nih.gov this compound treatment has been shown to cause a concentration-dependent increase in both CHOP protein and mRNA levels in prostate cancer cells. nih.govresearchgate.net The upregulation of CHOP is a significant event, as it plays a crucial role in mediating ER stress-induced apoptosis. nih.gov

Initiation of Caspase-3-Dependent Apoptosis

The induction of ER stress and upregulation of CHOP by this compound ultimately culminates in the activation of apoptosis, or programmed cell death. nih.govresearchgate.netnih.gov This process is dependent on the activation of caspases, which are proteases that execute the apoptotic program. Specifically, this compound has been shown to induce caspase-3-dependent apoptosis. nih.govresearchgate.net Treatment with this compound leads to an increase in cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis. nih.gov

Disruption of Protein-Protein Interactions (PPIs)

This compound is a prodrug that is converted in the body to its active form, CWP232204. cancer.gov This active metabolite has been shown to disrupt key protein-protein interactions within cancer cells. One of the primary targets of CWP232204 is Sam68 (Src associated in mitosis of 68 kDa), an RNA-binding protein that is overexpressed in many cancers and is involved in cell cycle progression and apoptosis. cancer.govresearchgate.net The binding of CWP232204 to Sam68 is believed to mediate the induction of apoptosis. cancer.gov This interaction can lead to several downstream effects, including the alternative splicing of the BCL-2 gene, which can shift the balance towards pro-apoptotic isoforms, and the downregulation of the anti-apoptotic protein survivin. cancer.govqeios.com

Table of Compounds

Impairment of CBP/β-catenin Interaction

A central mechanism of this compound's action is its ability to disrupt the interaction between β-catenin and the CREB-binding protein (CBP). nih.govresearchgate.net In the canonical Wnt pathway, β-catenin translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. tandfonline.com To activate the transcription of target oncogenes, this complex must recruit co-activators, the most prominent of which are CBP and its close homolog, p300. tandfonline.comsmw.ch The binding of β-catenin to CBP is particularly crucial for upregulating genes that promote cell proliferation and maintain a stem-cell-like state. smw.ch

This compound, through its active form, intervenes at this critical juncture. By disrupting the binding of β-catenin to CBP, it effectively blocks the transcriptional activation of key Wnt target genes such as cyclin D1 and survivin. tandfonline.comnih.govresearchgate.net This inhibition of CBP/β-catenin-dependent transcription is a key step in shifting the cellular program away from proliferation and towards apoptosis and differentiation. nih.gov This mechanism is considered more specific than targeting all Wnt signaling, as it preferentially affects the pro-proliferative arm of the pathway mediated by CBP. researchgate.netsmw.ch

Promotion of Sam68/CBP Complex Formation

Concurrently with the disruption of the CBP/β-catenin complex, this compound's active metabolite promotes the formation of an alternative complex between CBP and the Src-Associated Substrate in Mitosis of 68 kDa (Sam68). nih.govresearchgate.net Research indicates that the closely related compound CWP232228, and by extension this compound, induces the formation of this Sam68/CBP complex, which in turn prevents CBP from interacting with β-catenin. researchgate.net This action alters Wnt-dependent transcription in a manner that favors apoptosis and differentiation. nih.govresearchgate.net

Direct Binding to Src-Associated Substrate in Mitosis of 68 kDa (Sam68)

The core of this compound's unique mechanism lies in the direct interaction of its active form, CWP232204, with Sam68. tandfonline.comfrontiersin.orgcancer.gov Sam68 (also known as KHDRBS1) is an RNA-binding protein that plays a significant role in various cellular processes, including the regulation of signal transduction and alternative splicing of transcripts related to cell cycle and apoptosis. cancer.govsemanticscholar.org It is often found to be upregulated in cancer cells, where its expression is linked to increased proliferation and survival. cancer.gov

CWP232204 binds directly to Sam68. tandfonline.comfrontiersin.org This binding event is pivotal, as it modulates Sam68's function, leading to several downstream anti-cancer effects. cancer.gov These effects include the alternative splicing of apoptosis-related genes like BCL-x, shifting the balance towards pro-apoptotic isoforms, and the downregulation of the anti-apoptotic protein survivin. tandfonline.comcancer.govsemanticscholar.org Therefore, Sam68 acts as a direct molecular target that mediates the apoptotic effects of this compound. frontiersin.orgsmw.ch

Other Molecular Effects

Suppression of Androgen Receptor (AR) and its Splice Variants (in specific cancer contexts)

In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound exhibits another crucial molecular effect: the suppression of the Androgen Receptor (AR) and its constitutively active splice variants, such as AR-V7. nih.govnih.govresearchgate.net The Wnt/β-catenin and AR signaling pathways are known to have a synergistic interaction that promotes the growth and progression of prostate cancer, especially in low-androgen environments. nih.govmdpi.com

Studies have demonstrated that this compound treatment leads to a significant downregulation of both full-length AR (AR-FL) and its splice variants at both the protein and mRNA levels in prostate cancer cells. nih.govresearchgate.netulsan.ac.kr This suppression is mechanistically linked to the inhibition of β-catenin, as this compound was shown to inhibit β-catenin's binding to the promoter region of the AR gene. nih.gov By downregulating AR and its variants, this compound can inhibit the transcriptional activity driven by these receptors, thereby impeding the growth of CRPC cells. nih.govnih.gov This effect is particularly significant as AR splice variants like AR-V7 are a major mechanism of resistance to modern anti-androgen therapies. thno.orgoncotarget.com

Research Findings on this compound in Prostate Cancer

The following tables summarize key findings from preclinical studies on the effects of this compound in various prostate cancer cell lines.

Table 1: Effect of this compound on Cell Viability in Prostate Cancer Cell Lines
Cell LineAR StatusCharacteristicsThis compound IC50 (72h)Reference
LNCaPAR-positiveAndrogen-dependent60 nM nih.gov
22Rv1AR-positive, AR-V7 positiveAndrogen-independent (CRPC)70 nM nih.gov
PC3AR-negativeAndrogen-independent200 nM nih.gov
DU145AR-negativeAndrogen-independent400 nM nih.gov
Table 2: Molecular Effects of this compound in CRPC Cell Models
FindingCell Line(s)DetailsReference
Downregulation of AR and AR-V722Rv1, LNCaPThis compound treatment suppressed the expression of both full-length AR and its splice variants. nih.govresearchgate.net
Inhibition of β-catenin ExpressionPC3, DU145, LNCaP, 22Rv1Suppressed β-catenin expression and inhibited WNT-dependent transcriptional activity. nih.govnih.gov
Induction of ApoptosisPC3, DU145, LNCaP, 22Rv1Significantly increased cleaved caspase-3 and cleaved PARP, markers of apoptosis. nih.gov
Inhibition of Growth in Chemo-resistant CellsDocetaxel-resistant DU145Showed similar growth inhibition in docetaxel-resistant cells as in the parental cell line. researchgate.net

In Vitro and Ex Vivo Efficacy Studies

Efficacy Across Diverse Cancer Cell Lines

The compound has shown broad efficacy against both hematological and solid tumor cell lines.

In preclinical evaluations, CWP232291 has exhibited significant anti-tumor effects in models of acute myeloid leukemia (AML) and multiple myeloma (MM). researchgate.net For MM, the compound displayed potent growth inhibitory activity in several cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM, with IC50 values ranging from 13 to 73 nM. ashpublications.org This efficacy is linked to its ability to inhibit the Wnt/β-catenin signaling pathway, which is often overexpressed in MM. ashpublications.org In AML models, this compound has also shown promise, leading to its investigation in phase I clinical trials for patients with relapsed or refractory AML and myelodysplastic syndrome. oncotarget.comnih.gov

This compound has been investigated in several solid tumor models with promising results.

Prostate Cancer: In vitro studies using metastatic prostate cancer cell lines (PC-3, DU-145, and LNCaP) showed that this compound significantly induces apoptosis. mdpi.com The compound was also found to inhibit the growth of castration-resistant prostate cancer (CRPC) cells both in vitro and ex vivo. nih.gov This anti-tumor activity is associated with the activation of the endoplasmic reticulum (ER) stress pathway. nih.gov

Ovarian Cancer: The anti-tumor effects of this compound have been demonstrated in various ovarian cancer cell lines. frontiersin.org The compound was shown to significantly reduce the growth of these cells, including cisplatin-resistant lines, highlighting its potential for treating refractory ovarian cancer. frontiersin.orgnih.gov

Gastrointestinal Cancer: Preclinical studies have shown that this compound has significant efficacy in gastrointestinal tumors, particularly those with activation of the β-catenin signaling pathway. asco.org The compound's activity was more pronounced in human gastric cancer cell lines with mutations in this pathway. asco.org

Hematological Malignancies: Acute Myeloid Leukemia and Multiple Myeloma Cell Models

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells

A key mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis. In multiple myeloma cells, treatment with this compound leads to the activation of caspase-3 and subsequent PARP cleavage, which are hallmark indicators of apoptosis. ashpublications.org Similarly, in prostate cancer cells, the compound induces caspase-3-dependent apoptosis. mdpi.comnih.gov This apoptotic effect is linked to the compound's ability to cause ER stress, which in turn activates pro-apoptotic proteins. nih.govresearchgate.net

This compound also influences the cell cycle. In prostate cancer cells, it has been shown to cause cell cycle arrest. nih.govresearchgate.net By downregulating key cell cycle regulators like cyclin D1, this compound can halt the proliferation of cancer cells. researchgate.netmdpi.com

Impact on Cancer Stem Cell (CSC) Populations

Emerging evidence suggests that this compound can also target cancer stem cells (CSCs), a subpopulation of cells within a tumor that are thought to drive tumor growth and recurrence.

Studies have indicated that this compound treatment can lead to a reduction in the frequency of CSCs. researchgate.net By targeting these cells, the compound may have the potential to eradicate the root of the tumor and prevent relapse.

This compound has been shown to downregulate the expression of several CSC surface markers. researchgate.net These markers, such as CD133, Lgr-5, and Sca-1, are often used to identify and isolate CSCs. mdpi.comoncotarget.comnih.govnih.gov The downregulation of these markers following treatment with this compound suggests a direct impact on the CSC population. researchgate.net

Interactive Data Table: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cancer TypeCell LinesKey FindingsReference
Multiple MyelomaRPMI-8226, OPM-2, NCI-H929, JJN3, EJMPotent growth inhibition (IC50: 13-73 nM), induction of apoptosis. ashpublications.org
Prostate CancerPC-3, DU-145, LNCaPSignificant induction of caspase-3 dependent apoptosis, inhibition of Wnt signaling. mdpi.com
Ovarian CancerEight ovarian cancer cell lines (including cisplatin-resistant)Attenuated cancer growth through inhibition of β-catenin. frontiersin.org
Gastrointestinal CancerHuman gastric cancer cell linesMore prominent activity in cells with β-catenin pathway mutations. asco.org

Activity in Chemotherapy-Resistant Cell Models

The efficacy of this compound has been evaluated in various cancer models that exhibit resistance to standard chemotherapeutic agents. As a small molecule inhibitor of the Wnt/β-catenin signaling pathway, its mechanism of action presents a novel strategy to overcome chemoresistance. nih.govfrontiersin.org The compound, a prodrug, is converted to its active metabolite, CWP232204, which induces apoptosis and degradation of β-catenin. frontiersin.orgnih.gov Studies have demonstrated its potential in cell lines and patient-derived models resistant to conventional treatments. nih.govnih.gov

Cisplatin-Resistant Ovarian Cancer Cells

This compound has demonstrated significant anti-tumor effects in ovarian cancer models, including those resistant to platinum-based chemotherapy. nih.govdntb.gov.ua The compound's ability to inhibit the Wnt/β-catenin pathway provides a therapeutic avenue for this difficult-to-treat cancer. frontiersin.orgnih.gov

Research has shown that this compound can effectively suppress the growth of cisplatin-resistant ovarian cancer cell lines. nih.govnih.govdntb.gov.ua Furthermore, its inhibitory effect extends to more clinically relevant ex vivo models. In patient-derived organoids from both cisplatin-sensitive and cisplatin-resistant ovarian cancers, this compound showed a notable inhibitory effect on growth, highlighting its potential to overcome intrinsic and acquired resistance. nih.govmdpi.com This suggests that targeting the Wnt/β-catenin pathway with this compound could be a viable strategy for ovarian cancer patients who have relapsed after standard chemotherapy. nih.govnih.gov

Model SystemResistance ProfileKey FindingReference
Ovarian Cancer Cell LinesCisplatin-ResistantThis compound significantly suppressed the growth of resistant cells. nih.govdntb.gov.ua
Patient-Derived Ovarian Cancer OrganoidsCisplatin-ResistantExhibited growth inhibition upon treatment with this compound. nih.govmdpi.com

5-Fluorouracil (B62378) (5-FU)-Resistant Gastric Cancer Cells

The preclinical efficacy of this compound has been assessed in gastrointestinal cancers, with notable activity observed in models resistant to 5-fluorouracil (5-FU), a cornerstone of gastric cancer chemotherapy. asco.orgresearchgate.net Gastric cancer stem cells (GCSCs) are known contributors to drug resistance, and targeting pathways like Wnt/β-catenin, which is crucial for their self-renewal, is a promising approach. nih.gov

Studies using human gastric cancer xenografts revealed that the anti-tumor activity of this compound was particularly prominent in a 5-FU-resistant derivative of the SNU-620 human gastric cancer cell line. asco.orgresearchgate.net This enhanced activity in a chemoresistant model suggests that this compound could be effective in gastric cancer patients whose tumors have developed resistance to standard 5-FU-based regimens. asco.org

Model SystemResistance ProfileKey FindingReference
SNU-620 Xenograft5-FU-Resistant DerivativeShowed more prominent anti-tumor activity from this compound compared to other xenografts. asco.orgresearchgate.net

Prostate Cancer Models Exhibiting Resistance to Current Agents

This compound has been investigated as a therapeutic agent for castration-resistant prostate cancer (CRPC), a stage of the disease where tumors no longer respond to androgen deprivation therapy. nih.govnih.gov The Wnt/β-catenin signaling pathway is implicated in the progression of CRPC, making it a rational target. nih.govresearchgate.net

The compound's activity has been tested in prostate cancer cells resistant to taxane-based chemotherapy, such as docetaxel (B913). nih.govresearchgate.net Research demonstrated that this compound exerted the same level of antitumor activity in both docetaxel-resistant and docetaxel-sensitive DU145 prostate cancer cells. nih.gov This finding is significant as it indicates that the mechanism of action of this compound is distinct from that of docetaxel and can bypass the resistance mechanisms developed by the cancer cells. nih.gov Furthermore, ex vivo studies on primary cells derived from CRPC patients, including a docetaxel-resistant sample, confirmed the antitumor activity of this compound. nih.govnih.gov The compound was also found to downregulate the androgen receptor (AR) and its splice variants, which are key drivers of CRPC. nih.govresearchgate.net

Model SystemResistance ProfileKey FindingReference
DU145 Prostate Cancer CellsDocetaxel-ResistantThis compound showed the same antitumor activity in resistant and parental (sensitive) cells. nih.gov
Primary CRPC Patient CellsDocetaxel-ResistantShowed antitumor activity when treated with this compound. nih.govnih.gov
22Rv1 and VCaP CRPC CellsCastration-ResistantThis compound blocked cell growth and downregulated AR and AR splice variants. nih.govresearchgate.net

In Vivo Preclinical Antitumor Investigations

Xenograft Models in Immunocompromised Mice

Xenograft models, which involve the transplantation of human cancer cells into immunocompromised mice, have been a cornerstone of the preclinical evaluation of CWP232291. These models have allowed for the direct assessment of the compound's effect on human tumors in a living system.

The antitumor potential of this compound has been investigated in castration-resistant prostate cancer (CRPC) using the 22Rv1 xenograft mouse model. nih.govulsan.ac.kr In mice bearing 22Rv1 tumors, treatment with this compound resulted in a significant, dose-dependent inhibition of tumor growth. nih.govresearchgate.net After 27 days of treatment, tumor growth inhibition reached 52.0% and 73.7% for the respective doses administered. nih.govresearchgate.net This was accompanied by a significant reduction in final tumor weight compared to the vehicle-treated control group. nih.govresearchgate.net Mechanistically, analysis of the xenografted tumors revealed that this compound treatment led to decreased expression of β-catenin and increased levels of cleaved caspase-3, indicating the induction of apoptosis in vivo. nih.govresearchgate.netmdpi.com These findings provide preclinical evidence for the therapeutic efficacy of this compound in CRPC. nih.govresearchgate.net

Table 1: Efficacy of this compound in 22Rv1 Prostate Cancer Xenograft Model

Treatment Group Tumor Growth Inhibition (Day 27) Average Final Tumor Weight (mg)
Control (Vehicle) 0% 592
This compound (50 mg/kg/day) 52.0% 245
This compound (100 mg/kg/day) 73.7% 160

Data sourced from studies on 22Rv1 xenografted mice. nih.govresearchgate.net

The efficacy of this compound against ovarian cancer has been assessed using tumor xenografts derived from the human ovarian cancer cell line PA-1 in BALB/C nude mice. nih.govfrontiersin.org Studies have shown that intravenous administration of this compound can significantly attenuate the growth of these ovarian cancer xenografts. nih.govfrontiersin.org The compound has also demonstrated effectiveness against cisplatin-resistant ovarian cancer cells, suggesting a potential role in overcoming chemotherapy resistance. nih.gov Furthermore, the tumor-suppressive function of this compound was validated in patient-derived organoids, including those derived from patients who were resistant to cisplatin (B142131). nih.govmdpi.com

Preclinical evaluation of this compound in gastrointestinal cancers involved both heterotopic and orthotopic xenograft models using human gastric cancer cell lines in NOD/SCID mice. asco.orgresearchgate.net The compound exhibited in vivo activity across 14 heterotopic and 2 orthotopic xenografts. asco.orgresearchgate.net Notably, the antitumor activity was more pronounced in gastric cancer cell lines that harbor mutations in the β-catenin signaling pathway, such as those with APC mutations. asco.orgresearchgate.net In an orthotopic xenograft model using MKN-45 cells, a decrease in luciferase signal intensity was observed following four weeks of treatment, indicating a reduction in tumor burden. asco.orgresearchgate.net Additionally, this compound demonstrated synergistic activity when combined with conventional chemotherapy agents like paclitaxel (B517696) and irinotecan (B1672180) in the SNU-484 heterotopic xenograft model. asco.orgresearchgate.net

The in vivo antitumor efficacy of this compound was investigated using two different multiple myeloma (MM) tumor-bearing mouse models, OPM-2 and RPMI-8226. ashpublications.orgmedkoo.com Administration of this compound led to significant, dose-dependent tumor growth inhibition (TGI) in both models. ashpublications.orgmedkoo.com In the OPM-2 xenograft model, treatment resulted in tumor regression at one dose and 95% TGI at another. ashpublications.orgresearchgate.net Similarly, in the RPMI-8226 model, treatment led to tumor regression and 80% TGI, respectively. ashpublications.orgresearchgate.net These antitumor effects showed a strong correlation with the degradation of β-catenin in the tumor tissue. ashpublications.orgmedkoo.com

Table 2: Efficacy of this compound in Multiple Myeloma Xenograft Models

Xenograft Model Outcome (50 mg/kg, qdx5) Outcome (100 mg/kg, biw/tiw)
OPM-2 Regression 95% Tumor Growth Inhibition
RPMI-8226 N/A 80% Tumor Growth Inhibition

Data sourced from studies on MM xenografted mice. ashpublications.orgresearchgate.net

Preclinical studies have demonstrated that this compound has significant antineoplastic activity in animal models for acute myeloid leukemia (AML), including bone marrow engraftment models. ashpublications.orgresearchgate.netnih.gov In these in vivo AML models, this compound was shown to inhibit tumor progression. oncotarget.com These findings supported the progression of this compound into clinical trials for hematological malignancies. researchgate.netoncotarget.com

Multiple Myeloma Xenograft Models

Genetically Engineered Mouse (GEM) Models of Carcinogenesis

To evaluate the efficacy of this compound in a model that more closely recapitulates spontaneous tumor development, genetically engineered mouse (GEM) models have been employed. asco.orgresearchgate.net Specifically, a GEM model where intestinal epithelium-specific knockout of Smad4 and Trp53 (Villin-Cre;Smad4F/F;Trp53F/F mice) leads to the spontaneous formation of intestinal tumors with activated β-catenin signaling was used. asco.orgresearchgate.netasco.org

In these mice, long-term treatment with this compound significantly suppressed the spontaneous development of intestinal tumors compared to vehicle-treated mice (56.3% vs. 91.3%). asco.orgresearchgate.net Furthermore, the compound markedly reduced the number of mice that developed intestinal adenocarcinomas from 78.3% in the control group to 37.5% in the treatment group. asco.orgresearchgate.net These results from a relevant GEM model highlight the chemopreventive and therapeutic potential of this compound in tumors driven by aberrant Wnt/β-catenin signaling. asco.orgascopubs.org

Suppression of Intestinal Tumorigenesis (e.g., Villin-Cre;Smad4F/F;Trp53F/F mice)

The role of this compound in preventing the development of intestinal cancers has been investigated using sophisticated genetically engineered mouse models (GEMMs) that recapitulate human colorectal cancer (CRC). nih.gov Specifically, the Villin-Cre;Smad4F/F;Trp53F/F mouse model, which features mutations in the key tumor suppressor genes Smad4 and p53, spontaneously develops highly proliferative intestinal tumors with activated Wnt signaling. nih.govpatsnap.com

Long-term treatment with this compound in these mice demonstrated a significant suppression of intestinal tumorigenesis and disease progression. nih.govresearchgate.net In a study where these mice were treated for 17 weeks, this compound markedly reduced the incidence of spontaneous intestinal tumors compared to a vehicle control group. researchgate.net Furthermore, the compound significantly lowered the percentage of mice that developed invasive intestinal adenocarcinomas. researchgate.net Treatment also appeared to reduce the invasiveness of the tumors that did form. researchgate.net

Table 1: Effect of this compound on Intestinal Tumor Development in Villin-Cre;Smad4F/F;Trp53F/F Mice

Endpoint AssessedVehicle Control GroupThis compound Treatment GroupReference
Mice with Intestinal Tumors91.3%56.3% researchgate.net
Mice with Intestinal Adenocarcinomas78.3%37.5% researchgate.net

Quantitative Assessment of Tumor Growth Inhibition and Regression in Preclinical Models

The antitumor efficacy of this compound has been quantified in various xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies consistently show that this compound can inhibit tumor growth and, in some cases, cause tumor regression.

In models of multiple myeloma, intravenous administration of this compound led to significant tumor growth inhibition (TGI). researchgate.net Specifically, in an OPM-2 xenograft model, treatment resulted in 95% TGI, while an RPMI-8226 model showed 80% TGI. researchgate.net In both models, regression of the established tumors was observed. researchgate.net

Similarly, in a castration-resistant prostate cancer (CRPC) xenograft model using 22Rv1 cells, this compound inhibited tumor growth by up to 73.7% after 27 days of treatment compared to the vehicle-treated group. nih.gov This inhibition of growth also resulted in a significant reduction in the final tumor weight. nih.gov The compound has also shown preclinical efficacy in xenograft models of human gastric cancer. researchgate.net

Table 2: Quantitative Tumor Growth Inhibition by this compound in Xenograft Models

Cancer TypeXenograft ModelOutcome MeasureResultReference
Multiple MyelomaOPM-2Tumor Growth Inhibition (TGI)95% researchgate.net
Multiple MyelomaRPMI-8226Tumor Growth Inhibition (TGI)80% researchgate.net
Prostate Cancer (CRPC)22Rv1Tumor Growth Inhibition73.7% nih.gov
Prostate Cancer (CRPC)22Rv1Average Final Tumor Weight160 mg (vs. 592 mg in control) nih.gov

In Vivo Evidence of β-catenin Degradation and Apoptosis Induction in Tumor Tissues

A key mechanism of action for this compound is the induction of β-catenin degradation and subsequent apoptosis in cancer cells. nih.gov Evidence from in vivo studies confirms that these cellular processes occur within the tumor microenvironment following treatment.

In the 22Rv1 prostate cancer xenograft model, analysis of tumor tissues harvested after treatment showed a dose-dependent decrease in the expression of β-catenin. nih.gov Concurrently, there was a marked increase in the levels of cleaved caspase-3, a key executioner protein in the apoptotic cascade. nih.gov This provides direct in vivo evidence that this compound's antitumor effects are mediated through the intended Wnt/β-catenin pathway inhibition and the induction of programmed cell death. nih.gov Similar findings have been noted in ovarian cancer models, where this compound treatment reduced the expression of both total and active β-catenin and increased levels of apoptotic markers, including cleaved caspase-3 and PARP1. nih.gov

Modulation of Cancer Stem Cell Activity within In Vivo Tumor Microenvironments

The Wnt/β-catenin pathway is a critical regulator of stem cell maintenance and self-renewal, and its dysregulation is strongly associated with the cancer stem cell (CSC) phenotype. nih.govhubrecht.eu CSCs are believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.gov

Preclinical Combination Therapeutic Strategies

Synergistic Effects with Established Chemotherapeutic Agents

Combining CWP232291 with standard-of-care chemotherapy is a primary strategy to improve treatment outcomes. Research has focused on identifying synergistic interactions where the combined effect of the drugs is greater than the sum of their individual effects.

Preclinical investigations have demonstrated the potential for synergistic activity when this compound is combined with the chemotherapeutic agents paclitaxel (B517696) and irinotecan (B1672180). researchgate.netlarvol.comasco.org In a study utilizing a heterotopic xenograft model of human gastric cancer (SNU-484), the combination of this compound with paclitaxel and irinotecan resulted in a synergistic antitumor effect. researchgate.netlarvol.comasco.org This suggests that targeting the Wnt/β-catenin pathway with this compound can enhance the cytotoxic effects of these established chemotherapy drugs in gastrointestinal cancers. asco.org While preclinical studies have sometimes shown conflicting results regarding the combination of topoisomerase inhibitors like irinotecan with taxanes like paclitaxel, the addition of a third agent targeting a distinct pathway like Wnt signaling represents a promising therapeutic approach. nih.gov

Table 1: Synergistic Effects of this compound with Paclitaxel and Irinotecan

Cancer Model Combination Agents Observed Effect Source

The combination of this compound with cytarabine (B982) (also known as ara-C) has been a key area of investigation, particularly for hematologic malignancies like acute myeloid leukemia (AML). onclive.comresearchgate.net Preclinical studies showing that blocking Wnt signaling can sensitize leukemia cells to chemotherapy provided a strong rationale for this combination. nih.gov This led to a Phase 1b/2a clinical trial (NCT03055286) designed to assess the safety, efficacy, and pharmacokinetics of this compound administered with cytarabine in patients with relapsed or refractory AML. onclive.comtrialstracker.netpatsnap.comcancer.gov The primary goal of the Phase 2a part of the study was to evaluate the efficacy of this combination, specifically looking at response rates such as complete remission. cancer.gov This progression from preclinical rationale to clinical testing underscores the potential of this compound to enhance the effectiveness of standard AML therapies. researchgate.netpatsnap.com

Table 2: this compound and Cytarabine Combination Studies

Indication Study Phase Combination Rationale/Objective Source

In the context of castration-resistant prostate cancer (CRPC), combining this compound with docetaxel (B913) has emerged as a promising strategy. Studies have shown that this compound can synergize with docetaxel in CRPC models that are resistant to standard treatments. Significantly, this compound demonstrated antitumor activity in docetaxel-resistant prostate cancer cell lines (DU145) and, importantly, in primary cells derived from CRPC patients who had progressed following docetaxel chemotherapy. researchgate.net The compound showed similar growth inhibition in both parental and docetaxel-resistant DU145 cells, indicating its potential to overcome acquired resistance to taxane-based chemotherapy. researchgate.netresearchgate.net

Table 3: this compound Activity in Docetaxel-Resistant Prostate Cancer

Cell Model Treatment Finding Implication Source
Docetaxel-resistant DU145 cells This compound Showed similar growth inhibition as in parental (non-resistant) DU145 cells. Potential to overcome acquired docetaxel resistance. researchgate.net

Combinations with Cytarabine (ara-C)

Potential for Combination with Targeted Therapies

As a targeted inhibitor of the Wnt/β-catenin pathway, this compound is well-suited for combination with other targeted agents to create multi-pronged attacks on cancer cell signaling networks. nih.gov A notable example is the preclinical and clinical investigation of this compound in combination with lenalidomide (B1683929) and dexamethasone (B1670325) for treating relapsed or refractory multiple myeloma (MM). researchgate.netascopubs.org Preclinical research in MM bone marrow engraftment models showed that this compound significantly outperformed lenalidomide as a single agent. ascopubs.org This led to a Phase 1a/1b clinical study (NCT02426723) designed to first establish a tolerable dose of this compound alone and then to evaluate it in combination with lenalidomide. researchgate.netascopubs.org This approach highlights a strategy of combining a novel pathway inhibitor with an established immunomodulatory agent to improve outcomes in hematologic cancers. researchgate.net

Strategies for Mitigating Acquired Drug Resistance through Combination Approaches

A critical challenge in oncology is the development of acquired resistance to chemotherapy and targeted drugs. Combination therapies involving this compound are being explored as a key strategy to prevent or overcome this resistance. The Wnt/β-catenin signaling pathway is known to play a role in resistance to various cancer treatments, including chemotherapy. frontiersin.org

By targeting this pathway, this compound offers a mechanism to combat resistance. Preclinical evidence strongly supports this role. For instance, this compound has demonstrated effectiveness against cisplatin-resistant ovarian cancer cell lines and patient-derived organoids. researchgate.netnih.gov This suggests that for patients whose tumors have become refractory to platinum-based chemotherapy, this compound could offer a new therapeutic avenue. nih.gov

Similarly, the compound's ability to inhibit the growth of docetaxel-resistant prostate cancer cells indicates its potential to be used in sequence or in combination to mitigate resistance to taxane-based drugs in CRPC. researchgate.netresearchgate.net The fundamental strategy is that by inhibiting a distinct survival pathway like Wnt/β-catenin, this compound can eliminate cancer cells that have adapted to survive initial therapies, potentially resensitizing them to the original drug or providing an independent mechanism of cell death. nih.govfrontiersin.org

Table 4: this compound in Chemoresistant Models

Cancer Type Resistant To This compound Efficacy Potential Strategy Source
Ovarian Cancer Cisplatin (B142131) Suppressed growth of resistant cell lines and patient-derived organoids. Overcome platinum resistance. researchgate.netnih.gov

Advanced Methodologies and Future Directions in Cwp232291 Research

Application of Advanced –Omics Technologies for Deeper Mechanistic Understanding

To fully elucidate the biological impact of CWP232291, researchers are moving beyond single-gene or single-protein analyses. The application of high-throughput –omics technologies, such as transcriptomics and proteomics, offers a global view of the molecular changes induced by the compound, revealing novel mechanisms and potential biomarkers. These unbiased approaches are critical for building a comprehensive picture of the drug's effects on complex biological systems. patsnap.com

Initial mechanistic studies have utilized targeted approaches like Western blotting and quantitative RT-PCR to confirm the effects of this compound on key components of the Wnt/β-catenin pathway. In various cancer cell lines, treatment with this compound has been shown to decrease the expression of β-catenin itself and its downstream transcriptional targets, including the anti-apoptotic proteins survivin and cyclin D1. nih.govnih.gov In castration-resistant prostate cancer (CRPC) models, this compound also suppresses the expression of the androgen receptor (AR) and its splice variants. nih.govnih.gov

A core mechanism of this compound involves the induction of endoplasmic reticulum (ER) stress. researchgate.netashpublications.orgnih.gov Proteomic analysis via Western blotting has confirmed that this leads to the upregulation of the pro-apoptotic protein CHOP and the activation of caspase-3, culminating in apoptosis. nih.govnih.govresearchgate.net While these targeted analyses have been foundational, comprehensive transcriptomic and proteomic profiling will be essential for a broader understanding. Such studies can uncover unexpected pathway modulations and provide a more detailed signature of this compound activity. For example, proteomic datasets from large cell line panels, like the NCI-60, demonstrate that the extracellular vesicle proteome reflects the cellular transcriptome and proteome, suggesting that such analyses could identify non-invasive biomarkers of drug response. oncotarget.com

TechnologyModel SystemKey FindingsReference(s)
Western Blot Ovarian Cancer Cell Lines- Inhibition of active and total β-catenin- Induction of apoptotic markers frontiersin.orgresearchgate.net
Western Blot Prostate Cancer Cell Lines- Upregulation of pro-apoptotic protein CHOP- Activation of caspase-3- Suppression of β-catenin- Downregulation of AR and AR-variants nih.govnih.gov
RT-PCR Prostate Cancer Xenografts- Downregulation of AR and its splice variants nih.gov
Luciferase Reporter Assay Prostate Cancer Cell Lines- Inhibition of WNT-dependent transcriptional activity nih.govresearchgate.net

Development and Utilization of Patient-Derived Organoids (Ex Vivo Models)

Patient-derived organoids (PDOs) are three-dimensional cell culture models derived from patient tumors that closely recapitulate the biology and architecture of the original tissue. researchgate.netmdpi.com They have emerged as a superior preclinical model for screening drug sensitivity. researchgate.netnih.gov Research on this compound has effectively utilized ovarian cancer PDOs to demonstrate its anti-tumor activity in a patient-relevant context. nih.govfrontiersin.orgdntb.gov.ua

Studies have shown that this compound significantly inhibits the growth of ovarian cancer PDOs, importantly, including those derived from patients with cisplatin-resistant tumors. researchgate.netfrontiersin.orgdntb.gov.uanih.gov In one study testing twenty distinct ovarian cancer PDOs, this compound demonstrated a greater response rate than the standard-of-care chemotherapy agent, cisplatin (B142131). Furthermore, a combination of this compound and cisplatin enhanced the anti-tumor effect compared to either agent alone, suggesting a potential new therapeutic regimen. nih.gov These findings highlight the power of PDOs to test personalized treatment strategies and identify effective therapies for chemoresistant disease. researchgate.netnih.gov

Patient Organoid IDResponse to this compound (1 µM)Response to Cisplatin (20 µM)NotesReference(s)
P1 Good ResponseResistantCisplatin-resistant, this compound-sensitive researchgate.netnih.gov
P2 Good ResponseResistantCisplatin-resistant, this compound-sensitive researchgate.netnih.gov
P3 Good ResponseGood ResponseSensitive to both agents researchgate.netnih.gov
P4 ResistantResistantResistant to both agents researchgate.netnih.gov
P5 Good ResponseGood ResponseSensitive to both agents researchgate.netnih.gov
P9 Good ResponseResistantCisplatin-resistant, this compound-sensitive researchgate.netnih.gov
P12 Good ResponseResistantCisplatin-resistant, this compound-sensitive researchgate.netnih.gov
P15 Good ResponseGood ResponseSensitive to both agents researchgate.netnih.gov
P16 Good ResponseResistantCisplatin-resistant, this compound-sensitive researchgate.netnih.gov
P19 Good ResponseGood ResponseSensitive to both agents researchgate.netnih.gov
Other 10 organoidsResistantResistant6 resistant to both, 4 sensitive to neither researchgate.netnih.gov
A "good response" was defined as over 50% growth inhibition.

Research into Predictive Biomarkers for this compound Response

Identifying which patients are most likely to benefit from this compound is crucial for its clinical development. Research into predictive biomarkers is focused on the molecular characteristics of tumors that confer sensitivity to the drug. Given that this compound targets the Wnt/β-catenin pathway, the most logical biomarkers are related to the activation status of this pathway. researchgate.netfrontiersin.org

Aberrant β-catenin levels are reported in over 50% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. ashpublications.org In ovarian cancer, hyperactivation of the Wnt/β-catenin pathway is also common. frontiersin.orgdntb.gov.ua Some studies have suggested that the nuclear expression of β-catenin could serve as a predictive marker for chemotherapy response and patient survival, though findings have been inconsistent across different studies, possibly due to tumor heterogeneity and small sample sizes. frontiersin.orgnih.gov In castration-resistant prostate cancer, activating mutations in CTNNB1 (the gene for β-catenin) or inactivating mutations in negative regulators like APC and RNF43 are associated with poor outcomes to standard therapies, making these mutations potential biomarkers for sensitivity to a Wnt inhibitor like this compound. escholarship.org Phase 1 clinical trials have underscored the need for further development of predictive biomarkers to guide patient selection in future studies. nih.gov

Comparative Preclinical Analyses with Other Wnt Pathway Modulators

This compound is part of a growing class of investigational drugs targeting the Wnt/β-catenin pathway. nih.gov Comparative analyses help to understand its unique properties and potential advantages. Unlike some inhibitors that target upstream components like Porcupine (PORCN) or Frizzled (FZD) receptors, this compound acts downstream to inhibit β-catenin-mediated transcription. nih.govfrontiersin.org Its active metabolite, CWP232204, induces ER stress and promotes the degradation of β-catenin. ashpublications.orgfrontiersin.org Another strategy involves molecules like PRI-724, which specifically block the interaction between β-catenin and its co-activator CBP. smw.ch Preclinical data shows that this compound, similar to another inhibitor ICG-001, demonstrates activity in prostate cancer models that are resistant to standard treatments.

CompoundMechanism of ActionTarget Population / Cancer TypeDevelopment PhaseReference(s)
This compound Induces ER stress, leading to β-catenin degradation; inhibits β-catenin/TCF transcription.Acute Myeloid Leukemia, Multiple Myeloma, Ovarian Cancer, Prostate Cancer, Gastric CancerPhase I/II nih.govnih.govfrontiersin.orgspringer.com
PRI-724 Disrupts the interaction between β-catenin and its coactivator, CBP.Solid Tumors, Acute & Chronic Myeloid LeukemiaPhase I smw.ch
ICG-001 Analog of PRI-724; disrupts β-catenin/CBP interaction.Enzalutamide- and docetaxel-resistant prostate cancerPreclinical
Niclosamide Repurposed antihelminthic drug; promotes degradation of β-catenin.Colon CancerRecruiting (Clinical Trial) smw.chnih.gov

Investigation of this compound's Influence on the Tumor Microenvironment and Immune Evasion Mechanisms

The tumor microenvironment (TME) plays a critical role in cancer progression and resistance to therapy. nih.govfrontiersin.org Aberrant Wnt/β-catenin signaling is increasingly recognized as a key driver in creating an immunosuppressive TME that facilitates immune evasion. nih.govnih.gov In some cancers, like melanoma, activation of β-catenin signaling is directly correlated with a lack of T-cell infiltration into the tumor, a phenotype known as immune exclusion. nih.gov The pathway can modulate the function of innate immune cells, such as dendritic cells, to promote immune tolerance. nih.govnih.gov

By inhibiting the Wnt/β-catenin pathway, this compound has the potential to remodel the TME and counteract these immune evasion mechanisms. sci-hub.se Theoretically, blocking β-catenin signaling could restore the expression of chemokines needed to recruit T-cells to the tumor and reverse the immunosuppressive functions of various cells within the TME. While direct experimental evidence of this compound's impact on the TME and immune landscape is still an emerging area of research, its mechanism of action provides a strong rationale for investigating its potential as an immunomodulatory agent, possibly in combination with immune checkpoint inhibitors.

Innovations in Drug Delivery Systems for Enhanced Preclinical Efficacy

Current preclinical investigations have primarily utilized direct administration routes, such as intravenous or intraperitoneal injections, to assess the antitumor activity of this compound. researchgate.netasco.orgnih.gov While effective for establishing proof-of-concept, these methods may not represent the most efficient or targeted approach for clinical applications. The development of advanced drug delivery systems is a crucial next step to enhance the therapeutic index of this compound by improving its solubility, stability, and biodistribution.

Research into other Wnt/β-catenin pathway inhibitors highlights the significant advantages that innovative delivery platforms can offer. These advanced methodologies provide a clear roadmap for future directions in this compound research. Challenges such as low solubility, poor bioavailability, and the need for organ-specific targeting are common among this class of drugs, and nanotechnology-based solutions have shown considerable promise in overcoming these hurdles. mdpi.comfrontiersin.org

Nanoparticle-Based Formulations as a Future Avenue

A prominent strategy for enhancing the efficacy of Wnt pathway inhibitors involves their encapsulation within nanoparticle (NP) carriers. For instance, research on the tankyrase inhibitor XAV939, which also targets the Wnt/β-catenin pathway by promoting β-catenin degradation, has demonstrated the power of this approach. A nanoparticle formulation of XAV939 (XAV-Np) was shown to be stable and uniform, and in preclinical melanoma models, it significantly suppressed tumor cell viability, migration, and spheroid formation more effectively than the free drug. researchgate.net This nanoparticle-based delivery also promoted immunogenic cell death of tumor cells. researchgate.netoup.com

Similarly, a targeted nanoparticle system was developed for a glycogen (B147801) synthase kinase 3 beta (GSK-3β) inhibitor, which acts as a β-catenin agonist. acs.orgnih.gov In this system, the inhibitor was loaded into highly stable polymeric nanoparticles. acs.orgnih.gov To achieve targeted delivery, the nanoparticle surface was functionalized with a peptide that binds to tartrate-resistant acid phosphatase (TRAP), a protein found on bone resorptive surfaces. acs.orgnih.gov This targeted approach led to improved pharmacokinetic profiles, greater accumulation of the drug at the fracture site, and a two-fold increase in β-catenin signaling in mesenchymal stem cells compared to the free drug. acs.orgnih.gov

These examples underscore the potential for nanoparticle-based systems to enhance the preclinical efficacy of this compound. Such systems could not only improve its solubility and systemic circulation time but also enable targeted delivery to tumor tissues, thereby increasing local drug concentration and minimizing off-target effects.

Other Nanocarrier Strategies for Wnt Pathway Inhibitors

Beyond polymeric nanoparticles, a variety of other nanocarrier systems have been successfully employed for compounds that modulate Wnt/β-catenin signaling, offering further possibilities for this compound formulation development.

Liposomes and Micelles: Natural compounds with Wnt-inhibiting properties, such as curcumin (B1669340) and morin, suffer from low water solubility and bioavailability. mdpi.com Encapsulation in delivery systems like liposomes and micelles has been shown to overcome these limitations, enhancing their absorption and therapeutic effect. mdpi.com

Cyclodextrin Complexes: The porcupine inhibitor LGK974, another hydrophobic molecule targeting the Wnt pathway, exhibited poor bioavailability. unizg.hr By complexing LGK974 with cyclodextrin, researchers significantly improved its delivery, leading to greater tumor growth inhibition and survival in a mouse lung cancer xenograft model. unizg.hr

The successful application of these diverse delivery technologies to other Wnt/β-catenin pathway modulators provides a strong rationale for pursuing similar strategies for this compound. Developing analogous formulations could be a key future direction to unlock its full therapeutic potential, enhancing its preclinical performance and paving the way for more effective clinical evaluation.

Data on Advanced Delivery Systems for Wnt Pathway Inhibitors

The following table summarizes key research findings on innovative drug delivery systems developed for compounds that, like this compound, modulate the Wnt/β-catenin pathway. These studies provide preclinical evidence for the enhanced efficacy achievable through advanced formulation strategies.

Drug Delivery SystemWnt Pathway InhibitorPreclinical ModelKey Research FindingsReference
Peptide-Functionalized Polymeric NanoparticlesGSK-3β Inhibitor (β-catenin agonist)Mouse Fracture ModelImproved pharmacokinetic profile and greater drug accumulation at the target site. 2-fold greater β-catenin signaling compared to free drug. acs.org, nih.gov
TPGS-based Nanoparticles (XAV-Np)XAV939Mouse Conjunctival Melanoma ModelSignificantly suppressed cell viability, migration, and tumor spheroid formation compared to free drug. Promoted immunogenic cell death. researchgate.net, oup.com
Cyclodextrin ComplexLGK974Mouse Lung Cancer XenograftImproved drug delivery, resulting in greater tumor growth inhibition and increased survival compared to the unformulated drug. unizg.hr
Micellar NanodrugsAlantolactoneOsteosarcoma ModelsDeveloped to improve the limited bioavailability and prolong the circulation time of the hydrophobic compound. mdpi.com

Q & A

Q. How should researchers integrate multi-omics data to contextualize this compound’s mechanism of action?

  • Methodological Answer :

Cross-Platform Normalization : Use ComBat or similar tools to correct batch effects between datasets.

Network Pharmacology : Construct interaction networks linking gene expression, protein activity, and metabolic changes.

Machine Learning : Apply random forest or gradient-boosting models to prioritize key pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.